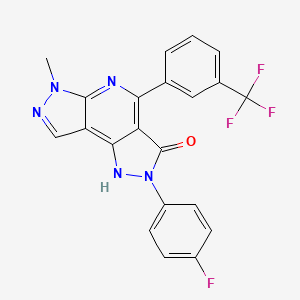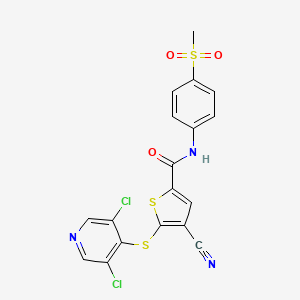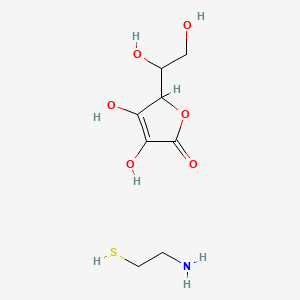
Ascorbic acid, compd. with 2-aminoethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercamine ascorbate is a bioactive chemical.
Aplicaciones Científicas De Investigación
Analytical Method Development
- A novel ion-pairing reversed-phase high-performance liquid chromatography/electrochemical detection method was developed for the simultaneous determination of l-ascorbic acid, aminothiols, and methionine in biological matrices. This method demonstrated high sensitivity and specificity, making it suitable for clinical research applications (Khan & Iqbal, 2011).
Wound Healing and Drug Delivery
- Ascorbic acid-2-phosphate (ASC-2P), a stable variant of ascorbic acid, was explored for its potential in inducing angiogenesis and promoting collagen synthesis in fibroblasts. This compound was utilized in a novel drug-eluting platform device, highlighting its application in wound healing (Stumpf et al., 2011).
Natural Products Synthesis
- Ascorbic acid has been used as a chiral starting material for the synthesis of various compounds, including (R)-glycerol acetonide and the antiepileptic drug (-)-gamma-amino-beta-hydroxybutyric acid (GABOB). This demonstrates the versatility of ascorbic acid in organic synthesis and drug development (Jung & Shaw, 1980).
Plant Biology and Metabolism
- Studies on ascorbic acid in plant cell suspensions revealed its role in the biosynthesis of cell wall, secondary metabolites, and phytohormones. This includes its involvement in the de novo synthesis of vitamin C, highlighting its importance in plant physiology and metabolism (Wolucka et al., 2005).
Role in Cell Metabolism
- Ascorbic acid functions as an electron donor in various catalyzed and non-catalyzed reactions, impacting a wide array of physiological processes. This includes its role as an antioxidant and a specific requirement for the activity of 2-oxoacid-dependent dioxygenases, highlighting its gene-directed functions in cell metabolism (Arrigoni & Tullio, 2000).
Vitamin C in Dermatology
- Ascorbic acid, used topically in dermatology, plays a role in treating and preventing photoaging and hyperpigmentation. It interacts with free radicals, preventing inflammatory processes and photoaging in the skin, emphasizing its application in skin health (Ravetti et al., 2019).
Redox Interactions in Medicine
- The redox interactions of ascorbic acid with iron, and its implications in iron metabolism and toxicity, were studied. Ascorbic acid's pro-oxidant activity by reducing Fe3+ to Fe2+ and its interaction with iron chelators like deferiprone were examined, providing insights into its pharmacological and therapeutic effects (Timoshnikov et al., 2020).
Enhancement of Vitamin C Content in Plants
- Research focused on increasing the vitamin C content in plants by enhancing ascorbate recycling, using dehydroascorbate reductase (DHAR). This study showed that overexpression of DHAR in tobacco and maize increased ascorbic acid levels, suggesting a method to elevate vitamin C content in plants (Chen et al., 2003).
Propiedades
Número CAS |
16031-82-6 |
|---|---|
Nombre del producto |
Ascorbic acid, compd. with 2-aminoethanethiol |
Fórmula molecular |
C8H15NO6S |
Peso molecular |
253.26 |
Nombre IUPAC |
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 2-aminoethane-1-thiol (1:1) |
InChI |
InChI=1S/C6H8O6.C2H7NS/c7-1-2(8)5-3(9)4(10)6(11)12-5;3-1-2-4/h2,5,7-10H,1H2;4H,1-3H2/t2-,5+;/m0./s1 |
Clave InChI |
NQEDADDMLOPGQH-RXSVEWSESA-N |
SMILES |
OC([C@H](O1)[C@H](CO)O)=C(O)C1=O.NCCS |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Mercamine ascorbate; beta-Mercaptoaethylamin ascorbinat; Mercamine ascorbate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



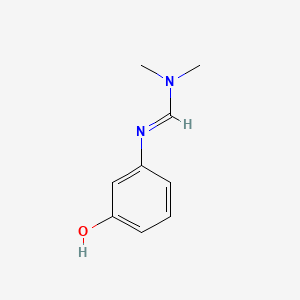
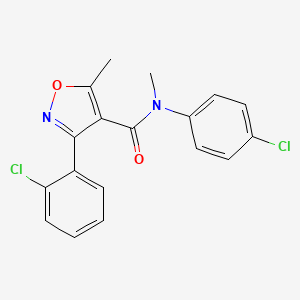

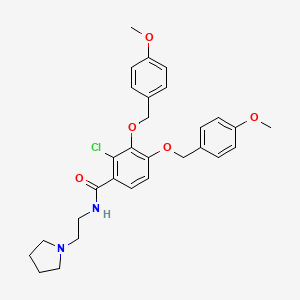
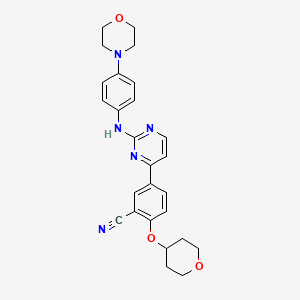
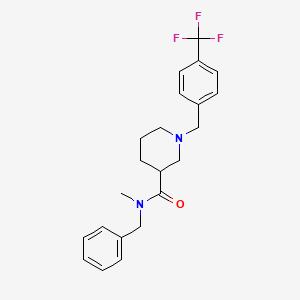
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
